molecular formula C14H12FNO2 B2874803 2-Fluoro-N-(4-methoxyphenyl)benzamide CAS No. 212209-96-6

2-Fluoro-N-(4-methoxyphenyl)benzamide

Cat. No.: B2874803
CAS No.: 212209-96-6
M. Wt: 245.253
InChI Key: HPAMAHNHZDHXKY-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 and a molecular weight of 245.256 g/mol . This compound is characterized by the presence of a fluorine atom attached to the benzamide structure, along with a methoxy group on the phenyl ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Fluoro-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-methoxyaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Methoxyaniline+2-Fluorobenzoyl chlorideThis compound\text{4-Methoxyaniline} + \text{2-Fluorobenzoyl chloride} \rightarrow \text{this compound} 4-Methoxyaniline+2-Fluorobenzoyl chloride→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoro-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Fluoro-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Fluoro-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as:

    2-Fluoro-N-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.

    2-Fluoro-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a methoxy group.

    2-Fluoro-N-(4-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring .

Properties

IUPAC Name

2-fluoro-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAMAHNHZDHXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212209-96-6
Record name 2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE
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